molecular formula C10H11NO2 B3237469 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 1390998-90-9

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B3237469
CAS No.: 1390998-90-9
M. Wt: 177.20
InChI Key: PMMSMDXONJUVOL-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with a carboxylic acid group, making it an interesting subject for chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another method includes the cyclization of appropriate precursors under specific conditions, such as using acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system can interact with enzymes and receptors, influencing biological pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Indole-2-carboxylic acid
  • 2-Methylindole
  • 1H-Indole-3-carboxylic acid

Uniqueness

4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it offers a unique combination of reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMSMDXONJUVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(NC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 3
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 4
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 5
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 6
4-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

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